molecular formula C9H15NO B144898 N-ethylcyclohex-3-ene-1-carboxamide CAS No. 126832-89-1

N-ethylcyclohex-3-ene-1-carboxamide

Cat. No. B144898
CAS RN: 126832-89-1
M. Wt: 153.22 g/mol
InChI Key: GGHFGYPNSMVIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethylcyclohex-3-ene-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in 1964 and has since gained popularity due to its favorable properties such as rapid onset, short duration of action, and minimal cardiovascular and respiratory effects.

Mechanism of Action

Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and ultimately results in sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on cardiovascular and respiratory function, making it a preferred choice in patients with compromised cardiac or pulmonary function. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, leading to transient adrenal suppression. This effect is generally well-tolerated in healthy individuals but may be of concern in critically ill patients.

Advantages and Limitations for Lab Experiments

Etomidate has several advantages for use in laboratory experiments. Its rapid onset and short duration of action make it ideal for studying the effects of anesthesia on various physiological processes. However, its effects on adrenal function may limit its use in studies involving stress responses or the hypothalamic-pituitary-adrenal axis.

Future Directions

Future research on N-ethylcyclohex-3-ene-1-carboxamide may focus on developing new analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, studies may investigate the potential neuroprotective effects of N-ethylcyclohex-3-ene-1-carboxamide and its role in preventing or treating neurological disorders. Finally, research may focus on developing new formulations of N-ethylcyclohex-3-ene-1-carboxamide for use in clinical settings, such as transdermal patches or oral formulations.

Synthesis Methods

Etomidate is synthesized through the reaction of 2-ethyl-1,3-hexanediol with phosgene, followed by the reaction with ammonia to form N-(2-ethyl-1,3-hexanediyl)iminodiacetic acid. The resulting compound is then treated with sodium ethoxide to form the final product, N-ethylcyclohex-3-ene-1-carboxamide.

Scientific Research Applications

Etomidate has been extensively studied for its use as an anesthetic agent in clinical settings. However, it has also been used in scientific research to investigate its effects on various physiological and biochemical processes. For example, N-ethylcyclohex-3-ene-1-carboxamide has been used to study the effects of anesthesia on the brain and its potential neuroprotective effects. It has also been used to investigate the role of GABA receptors in the central nervous system and their modulation by N-ethylcyclohex-3-ene-1-carboxamide.

properties

CAS RN

126832-89-1

Product Name

N-ethylcyclohex-3-ene-1-carboxamide

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-ethylcyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C9H15NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3,(H,10,11)

InChI Key

GGHFGYPNSMVIAP-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCC=CC1

Canonical SMILES

CCNC(=O)C1CCC=CC1

synonyms

3-Cyclohexene-1-carboxamide,N-ethyl-(9CI)

Origin of Product

United States

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